
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as DMPT, is a synthetic compound that has gained attention for its potential use in scientific research. DMPT is a derivative of the amino acid tryptophan and is structurally similar to serotonin.
Mecanismo De Acción
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate acts as a prodrug, meaning that it is converted into an active compound in the body. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is converted into 5-hydroxytryptophan (5-HTP), which is then converted into serotonin. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. By increasing serotonin levels, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to increase the expression of genes involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its ability to increase serotonin levels in the brain. This can be useful for studying the function of the serotonergic system and for studying the effects of serotonin on behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of BDNF, which can be useful for studying the effects of BDNF on neuronal growth and survival.
One limitation of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its potential for off-target effects. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can affect the expression of genes involved in the regulation of inflammation, which can lead to unintended effects on experimental outcomes. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research include the development of more selective N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate analogs and the exploration of its potential use in the treatment of depression and anxiety.
Métodos De Síntesis
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can be synthesized through a four-step process involving the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group. The second step involves the reaction of the protected tryptophan with 4-methoxybenzenethiol to form a thioether. The third step involves the deprotection of the amino group, followed by the reaction of the resulting amine with 2-bromo-1-phenylpropene to form the propylamine side chain. Finally, the oxalate salt of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is formed through the reaction of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate with oxalic acid.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of the serotonergic system. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in the treatment of depression and anxiety.
Propiedades
Número CAS |
128959-29-5 |
|---|---|
Nombre del producto |
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate |
Fórmula molecular |
C20H25NO5S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C18H23NOS.C2H2O4/c1-14(19(2)3)13-15-7-5-6-8-18(15)21-17-11-9-16(20-4)10-12-17;3-1(4)2(5)6/h5-12,14H,13H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
LHUKKPCEPBLUMR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
Sinónimos |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,N,alpha-trimethyl-, eth anedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



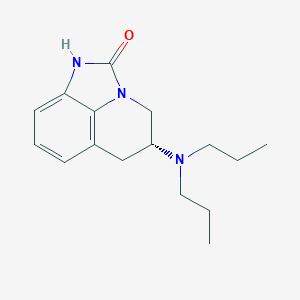
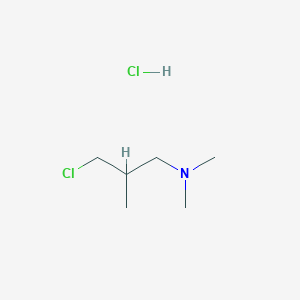
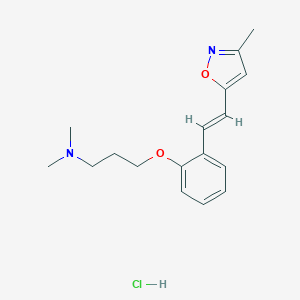
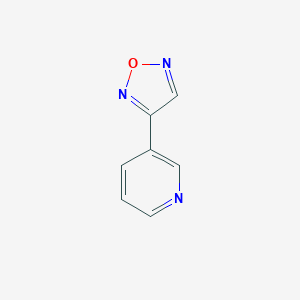
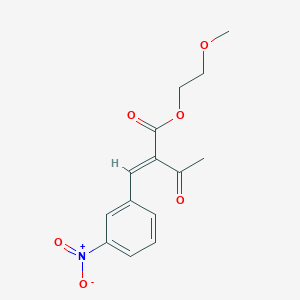
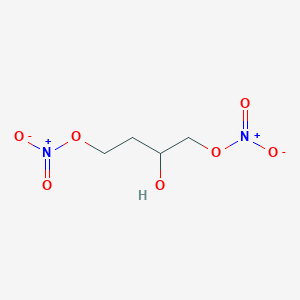

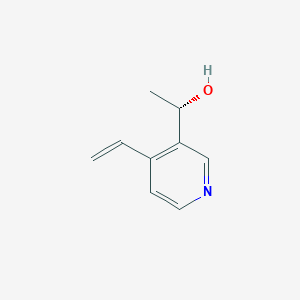
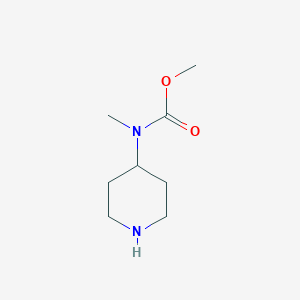
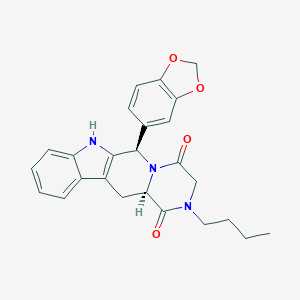


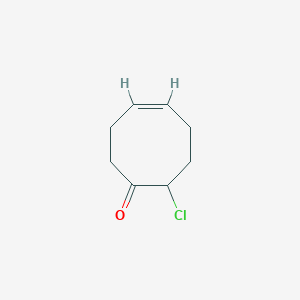
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)